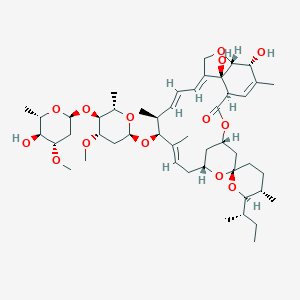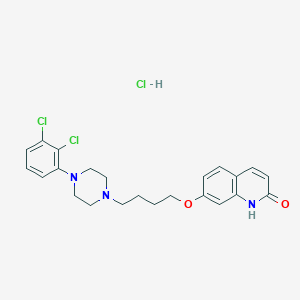![molecular formula C7H6N2O3 B018500 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one CAS No. 100707-50-4](/img/structure/B18500.png)
5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one, also known as norharmane-2,3-dione, is a heterocyclic organic compound that belongs to the class of benzoimidazoles. This compound has attracted significant attention due to its potential application in scientific research.
Mécanisme D'action
The mechanism of action of 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one is not fully understood. However, it is believed to interact with DNA through intercalation and hydrogen bonding. This interaction can lead to the stabilization of DNA and the prevention of further damage.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. However, more research is needed to fully understand the potential health benefits of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its fluorescent properties, which make it a useful tool for studying DNA damage and repair mechanisms. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's potential application in the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action and the potential health benefits of this compound.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has potential application in scientific research. Its fluorescent properties make it a useful tool for studying DNA damage and repair mechanisms. While more research is needed to fully understand the potential health benefits of this compound, it has shown promise in inducing apoptosis in cancer cells, inhibiting the growth of bacteria, and reducing inflammation. Future research should focus on developing new synthesis methods, studying the compound's potential application in the treatment of diseases, and fully understanding its mechanism of action.
Méthodes De Synthèse
The synthesis of 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods. One of the most common methods is the reaction of 2,3-diaminophenol with maleic anhydride. The reaction proceeds via a Diels-Alder reaction, followed by dehydration and oxidation to form the desired product. Other methods include the reaction of 2,3-diaminophenol with maleic acid or acetic anhydride.
Applications De Recherche Scientifique
5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one has been widely used in scientific research due to its potential application in various fields. One of the most significant applications is its use as a fluorescent probe for the detection of DNA damage. This compound has been shown to bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms.
Propriétés
| 100707-50-4 | |
Formule moléculaire |
C7H6N2O3 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
5,6-dihydroxy-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6N2O3/c10-5-1-3-4(2-6(5)11)9-7(12)8-3/h1-2,10-11H,(H2,8,9,12) |
Clé InChI |
UGPAJONXSJEDAO-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1O)O)NC(=O)N2 |
SMILES canonique |
C1=C2C(=CC(=C1O)O)NC(=O)N2 |
Synonymes |
2-Benzimidazolinone,5,6-dihydroxy-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)


![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)


![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)





